4-Cyclopropanecarbonyl-3,5-dimethylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclopropyl-(4-hydroxy-2,6-dimethylphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c1-7-5-10(13)6-8(2)11(7)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3 |
InChI Key |
NHINQHXRKLNNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C2CC2)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation Strategies
Synthesis of Key Precursors to 4-Cyclopropanecarbonyl-3,5-dimethylphenol
The principal precursors required for the synthesis are 3,5-dimethylphenol (B42653) and a reactive form of cyclopropanecarboxylic acid.
3,5-Dimethylphenol (also known as 3,5-xylenol) is a crucial aromatic building block. One notable industrial approach begins with xylene as the starting material. google.com This process involves a three-step sequence: carbonylation, oxidation, and hydrolysis. google.com
Carbonylation (Acylation): In the initial step, xylene (which can be a mixture of o-, m-, and p-isomers) undergoes a Friedel-Crafts acylation reaction with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com This reaction introduces a carbonyl group to the xylene ring, forming an intermediate such as 3,5-dimethylacetophenone. google.com
Oxidation: The resulting dimethylcarbonyl compound is then subjected to an oxidation reaction. A common method for this transformation is the Baeyer-Villiger oxidation, which uses a peroxide (e.g., meta-chloroperoxybenzoic acid) to convert the ketone into an ester, specifically a 3,5-dimethylphenol ester. google.com
Hydrolysis: The final step is the hydrolysis of the ester, typically under acidic or basic conditions, to yield the target 3,5-dimethylphenol. google.com This multi-step synthesis from an inexpensive raw material like xylene is suitable for large-scale production. google.com
Cyclopropanecarboxylic acid is the second key precursor. Several established methods exist for its synthesis.
From γ-Chlorobutyronitrile: A classical and practical synthesis involves the base-induced cyclization of γ-chlorobutyronitrile to form cyclopropyl (B3062369) cyanide, which is then hydrolyzed to cyclopropanecarboxylic acid. orgsyn.org This process can be performed in a one-pot reaction without isolating the intermediate nitrile. orgsyn.org
From Malonic Esters: A modern and versatile approach utilizes malonic ester synthesis. Diethyl malonate is reacted with 1,2-dibromoethane (B42909) in the presence of a base to form diethyl cyclopropane-1,1-dicarboxylate. orgsyn.org Subsequent hydrolysis and decarboxylation yield cyclopropanecarboxylic acid. youtube.com
Other Methods: Alternative, though less common, routes include the oxidation of cyclopropyl methyl ketone and the decarboxylation of cyclopropane-1,1-dicarboxylic acid. orgsyn.orgorgsyn.org
For subsequent acylation reactions, cyclopropanecarboxylic acid is typically converted into a more reactive derivative. The most common of these is cyclopropanecarbonyl chloride . This acid chloride is readily prepared by treating cyclopropanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com
| Precursor | Synthetic Route | Key Reagents | Intermediate(s) |
|---|---|---|---|
| 3,5-Dimethylphenol | From Xylene | 1. Acylating agent (e.g., Acetyl Chloride), Lewis Acid (e.g., AlCl₃) 2. Peroxide (e.g., mCPBA) 3. Acid or Base | 3,5-Dimethylacetophenone, 3,5-Dimethylphenol ester |
| From Isophorone | Catalyst (e.g., Rare earth metals on alumina) | - | |
| Cyclopropanecarboxylic Acid | From γ-Chlorobutyronitrile | 1. Base (e.g., NaOH) 2. Acid (for hydrolysis) | Cyclopropyl cyanide |
| Malonic Ester Synthesis | 1. Diethyl malonate, 1,2-dibromoethane, Base 2. Acid/Heat (for hydrolysis/decarboxylation) | Diethyl cyclopropane-1,1-dicarboxylate |
Direct Synthesis of this compound
The direct synthesis involves attaching the cyclopropanecarbonyl group to the 3,5-dimethylphenol ring.
The most direct route to synthesize this compound is the Friedel-Crafts acylation of 3,5-dimethylphenol. wikipedia.org This reaction involves treating 3,5-dimethylphenol with a reactive derivative of cyclopropanecarboxylic acid, typically cyclopropanecarbonyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). google.com
The hydroxyl group of the phenol (B47542) is a powerful ortho-, para-directing group. In 3,5-dimethylphenol, the 2, 4, and 6 positions are activated for electrophilic aromatic substitution. Acylation is expected to occur predominantly at the sterically less hindered para-position (position 4).
A significant challenge in the Friedel-Crafts acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen). stackexchange.com
O-acylation leads to the formation of a phenolic ester (3,5-dimethylphenyl cyclopropanecarboxylate) and is favored under kinetic control (milder conditions, lower catalyst concentration).
C-acylation , the desired pathway, yields the hydroxy aryl ketone and is favored under thermodynamic control (harsher conditions, stoichiometric or excess Lewis acid). stackexchange.com The Lewis acid coordinates to the product ketone, preventing further reaction and driving the equilibrium toward the more stable C-acylated product. wikipedia.org
An alternative and potentially more efficient pathway to circumvent the challenges of direct C-acylation is the Fries rearrangement . wikipedia.orgsigmaaldrich.com This two-step strategy involves:
Esterification (O-acylation): 3,5-dimethylphenol is first intentionally converted to its ester, 3,5-dimethylphenyl cyclopropanecarboxylate. This reaction is typically performed under conditions that favor O-acylation, such as reacting the phenol with cyclopropanecarbonyl chloride in the presence of a base (e.g., pyridine).
Rearrangement: The isolated phenolic ester is then treated with a Lewis acid (like AlCl₃) and heated. byjus.comchemistrylearner.com This induces the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding the hydroxy aryl ketone. wikipedia.org The Fries rearrangement is also ortho- and para-selective, and reaction conditions can be tuned to favor the desired para-product. chemistrylearner.comjk-sci.com Low reaction temperatures and polar solvents generally favor para-substitution. byjus.comjk-sci.com
| Method | Description | Conditions | Key Advantage/Disadvantage |
|---|---|---|---|
| Direct Friedel-Crafts Acylation | One-step reaction of 3,5-dimethylphenol with cyclopropanecarbonyl chloride. | Stoichiometric or excess Lewis acid (e.g., AlCl₃), elevated temperature. | Advantage: Direct, one-pot. Disadvantage: Competition with O-acylation, potentially harsh conditions. |
| Fries Rearrangement | Two-step process: O-acylation followed by Lewis acid-catalyzed rearrangement of the resulting ester. | 1. Esterification (base catalysis). 2. Lewis acid, controlled temperature. | Advantage: Can provide higher yields and better selectivity by separating the acylation and rearrangement steps. Disadvantage: Two-step process. |
Methodologies for Derivatization and Further Functionalization of the Phenolic Core
The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. Functionalization can occur at the phenolic hydroxyl group or on the aromatic ring.
Functionalization of the Phenolic Hydroxyl Group:
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, using an alkyl halide in the presence of a base.
Esterification: The phenol can be acylated with various acyl chlorides or anhydrides to form different phenolic esters.
Functionalization of the Aromatic Ring: The aromatic ring contains two available positions for further electrophilic substitution: positions 2 and 6 (ortho to the hydroxyl group). The strong activating effect of the hydroxyl group, combined with the activating effect of the two methyl groups, makes the ring highly susceptible to electrophilic attack at these positions.
Halogenation: The ring can be readily halogenated (e.g., with Cl₂, Br₂, or I₂) to introduce one or more halogen atoms at the 2 and/or 6 positions. mt.com
Nitration: Nitration can be achieved using various nitrating agents. ijcce.ac.ir Due to the activated nature of the ring, mild nitrating conditions would be required to control the reaction and avoid oxidation or polynitration. nih.gov
Cross-Coupling Reactions: For more complex modifications, the phenolic hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate. This "activated" derivative can then participate in various palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds at the phenolic position. mdpi.commdpi.comacs.orgthieme-connect.com
| Reaction Type | Site of Functionalization | Typical Reagents | Potential Product |
|---|---|---|---|
| Etherification | Phenolic Hydroxyl | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 4-Cyclopropanecarbonyl-1-methoxy-3,5-dimethylbenzene |
| Halogenation | Aromatic Ring (Position 2 and/or 6) | Br₂, Lewis Acid (optional) | 2-Bromo-4-cyclopropanecarbonyl-3,5-dimethylphenol |
| Nitration | Aromatic Ring (Position 2 and/or 6) | Dilute HNO₃ or other mild nitrating agent | 4-Cyclopropanecarbonyl-3,5-dimethyl-2-nitrophenol |
| Suzuki Coupling (via tosylate) | Phenolic Position (C1) | 1. TsCl, Base 2. Arylboronic acid, Pd catalyst, Base | 1-Aryl-4-cyclopropanecarbonyl-3,5-dimethylbenzene |
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govresearchgate.net This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the crystal lattice.
For 4-Cyclopropanecarbonyl-3,5-dimethylphenol, a successful crystallographic analysis would begin with the growth of a high-quality single crystal. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be analyzed. mdpi.com The analysis would reveal key structural parameters, including:
The planarity of the phenol (B47542) ring.
The orientation of the cyclopropanecarbonyl group relative to the aromatic ring.
The specific bond lengths of the carbonyl (C=O), cyclopropyl (B3062369) (C-C), and phenolic (C-O) groups.
Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which dictate the crystal packing.
While a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as derivatives of 3,5-dimethylphenol (B42653), provides insight into the expected molecular geometry. nih.gov The data obtained would be critical for confirming the compound's constitution and understanding its solid-state behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
One-dimensional (1D) NMR spectra (¹H and ¹³C) provide foundational information. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton, while the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom.
Predicted ¹H and ¹³C NMR Data: Based on data from 3,5-dimethylphenol and cyclopropyl ketones, the following table presents predicted chemical shifts. nih.govchemicalbook.com
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic -OH | 5.0 - 6.0 (broad singlet) | - |
| Aromatic C-H | ~6.7 (singlet) | ~118 |
| Methyl -CH₃ | ~2.2 (singlet) | ~21 |
| Cyclopropyl C-H (methine) | 1.5 - 2.0 (multiplet) | ~18 |
| Cyclopropyl -CH₂ | 0.8 - 1.2 (multiplets) | ~12 |
| Carbonyl C=O | - | ~200 |
| Aromatic C-OH | - | ~155 |
| Aromatic C-CH₃ | - | ~139 |
| Aromatic C-C=O | - | ~130 |
Two-dimensional (2D) NMR techniques would be employed to confirm these assignments and establish connectivity:
COSY (Correlation Spectroscopy): Would confirm the coupling between protons on the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on the spatial proximity of protons, helping to determine the preferred conformation of the cyclopropanecarbonyl group relative to the phenol ring.
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, including crystalline polymorphs and amorphous states. Unlike solution NMR, ssNMR provides insights into the local environment of atoms within a solid lattice. For this compound, ssNMR could be used to:
Identify the presence of different crystalline forms (polymorphism) by detecting variations in chemical shifts caused by different crystal packing arrangements.
Characterize amorphous or disordered phases that are not amenable to X-ray crystallography.
Study molecular dynamics, such as the rotation of the methyl groups, in the solid state.
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insights into molecular structure and bonding. nih.govmdpi.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, key vibrational modes can be predicted.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100 - 3000 | C-H stretch | Aromatic & Cyclopropyl |
| 2980 - 2850 | C-H stretch | Methyl |
| ~1680 (strong) | C=O stretch | Aryl Ketone |
| 1600 & 1470 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Phenol |
The position and shape of the O-H stretching band can also provide information about the extent of hydrogen bonding in the sample. spectrabase.com
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. sapub.org While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic ring and cyclopropyl C-C bonds. nih.gov
Predicted Raman Shifts:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic & Cyclopropyl |
| ~1675 | C=O stretch | Aryl Ketone |
| ~1600 (strong) | C=C stretch (ring breathing) | Aromatic Ring |
| ~1000 | Symmetric ring breathing | Aromatic Ring |
| 1250 - 1150 | C-C stretch | Cyclopropyl Ring |
Advanced Raman techniques could offer further specialized insights:
Surface-Enhanced Raman Spectroscopy (SERS): Could be used to dramatically amplify the Raman signal by adsorbing the molecule onto a metallic nanoparticle surface, enabling analysis at very low concentrations. mdpi.com
Spatially Offset Raman Spectroscopy (SORS) and Transmission Raman Spectroscopy (TRS): These techniques are primarily used for non-invasive analysis of subsurface layers and bulk materials, respectively, and could be applied to analyze formulated products containing the compound without removing it from its packaging.
Based on a thorough search of available scientific literature and chemical databases, there is no public-facing experimental data for the specific compound "this compound" corresponding to the advanced spectroscopic and structural analyses requested. The required information for the following sections is not available:
Advanced Imaging Techniques for Spatial Distribution and Heterogeneity Studies (e.g., Hyperspectral Imaging)
Without access to peer-reviewed studies, spectral databases, or research findings specifically detailing "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. Information on related but distinct molecules, such as 3,5-dimethylphenol or its various derivatives, cannot be substituted, as this would violate the core instruction to focus solely on the specified compound.
Therefore, this article cannot be generated at this time.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic world of molecules. For 4-Cyclopropanecarbonyl-3,5-dimethylphenol, these methods can unravel its electronic structure, predict its reactivity, and simulate its spectroscopic signatures.
Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Reaction Path Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse for predicting the properties of molecules like this compound. A typical DFT study would begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized geometry, a wealth of electronic properties can be calculated.
Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT can be employed to predict reaction pathways by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of the reaction mechanism at a molecular level.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
| Ionization Potential | 7.1 | eV |
| Electron Affinity | 0.9 | eV |
Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that can describe the electronic excited states of molecules. This is crucial for simulating spectroscopic techniques such as UV-Vis absorption spectroscopy.
By calculating the energies of various electronic transitions, TD-DFT can predict the absorption spectrum of the molecule. This information is invaluable for identifying the compound and understanding its photophysical properties. These theoretical spectra can be compared with experimental data to validate the computational model and gain a more comprehensive understanding of the molecule's electronic structure.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the cyclopropanecarbonyl group in this compound suggests the possibility of multiple stable conformations. Conformational analysis is therefore essential to identify the different spatial arrangements of the atoms and their relative energies. By systematically rotating the rotatable bonds and calculating the energy at each step, an energy landscape can be mapped.
This map reveals the most stable conformers (local minima) and the energy barriers between them (transition states). The global minimum on this surface corresponds to the most populated conformation of the molecule under thermal equilibrium. Understanding the conformational preferences is critical as different conformers can exhibit distinct chemical and biological activities.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles moving according to Newton's laws of motion.
For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent or interacting with other molecules. These simulations can reveal how the molecule moves, vibrates, and rotates, and how it forms intermolecular interactions like hydrogen bonds. This information is particularly important for understanding its solubility, transport properties, and potential interactions with biological targets.
Computational Prediction of Chemical Properties and Environmental Fate Parameters
Computational models can be used to predict a wide range of chemical properties and environmental fate parameters for this compound. These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure with specific properties.
Predicted properties can include physicochemical parameters such as boiling point, vapor pressure, and water solubility. Environmental fate parameters, such as the octanol-water partition coefficient (logP), can also be estimated. LogP is a key indicator of a chemical's environmental distribution and potential for bioaccumulation.
Table 2: Hypothetical Predicted Physicochemical and Environmental Fate Parameters for this compound
| Parameter | Predicted Value |
| Molecular Weight | 204.25 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 3.2 |
| Water Solubility | 50 mg/L |
| Boiling Point | 320 °C |
| Vapor Pressure | 0.001 Pa at 25°C |
Note: The data in this table is illustrative and represents the type of information that would be generated from computational prediction models.
Mechanistic Modeling of Reaction Pathways and Transition States
A deeper understanding of the chemical reactivity of this compound can be achieved through the mechanistic modeling of its potential reaction pathways. This involves using quantum chemical methods, such as DFT, to map out the potential energy surface for a given reaction.
By identifying the reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. The energy barriers associated with each step of the reaction can be calculated, providing insights into the reaction kinetics. For example, the mechanism of oxidation of the phenolic hydroxyl group or reactions involving the cyclopropyl (B3062369) ring could be investigated in this manner. This level of detail is crucial for designing synthetic routes and understanding the metabolic fate of the compound.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Undetermined Characteristics
Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational approach aimed at correlating the structural or physicochemical properties of compounds with their macroscopic properties through mathematical models. researchgate.net The primary objective of QSPR studies is to develop a mathematical equation that links the property of interest with various molecular descriptors derived from the molecule's structure. researchgate.net This predictive methodology is invaluable for estimating the characteristics of novel or uncharacterized molecules, thereby saving significant time and resources that would otherwise be spent on experimental determination.
For a molecule like this compound, which incorporates both a phenolic hydroxyl group and a ketone, QSPR models can be developed to predict a wide array of its undetermined physicochemical and biological characteristics. These models are built upon the principle that the structure of a molecule dictates its properties. By analyzing a dataset of structurally related compounds with known properties, it is possible to create a statistically significant model that can then be used to predict the properties of the target molecule.
Research in this area has successfully established QSPR models for predicting various properties of both phenols and ketones. For instance, studies on phenolic compounds have focused on predicting their antioxidant activity and redox potentials using descriptors like the number of hydroxyl groups and the energy of the highest occupied molecular orbital (HOMO). nih.govumz.ac.ir Similarly, QSPR models for ketones have been effectively used to predict properties such as acidity (pKa) and boiling points, utilizing a range of quantum-chemical and topological descriptors. researchgate.netresearchgate.net
The development of a robust QSPR model for this compound would involve a systematic process. Initially, a set of molecular descriptors for the compound would be calculated. These descriptors fall into several categories:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, and rings.
Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and branching. An example is the Kier & Hall index. researchgate.net
Quantum-Chemical Descriptors: Calculated using computational chemistry methods, these descriptors provide insights into the electronic and energetic properties of the molecule. Examples include the energy of the HOMO and LUMO (Lowest Unoccupied Molecular Orbital), heat of formation, and net atomic charges. nih.govresearchgate.net
Once the descriptors are calculated, a statistical method is employed to build the predictive model. Stepwise multiple linear regression (MLR) is a common technique used to select the most relevant descriptors and construct a linear equation. researchgate.netumz.ac.ir More advanced methods like artificial neural networks (ANN) can also be utilized to capture more complex, non-linear relationships between the descriptors and the property being predicted. umz.ac.ir The resulting model's predictive power is then rigorously validated to ensure its reliability. researchgate.net
Hypothetical QSPR Model for Predicting Antioxidant Activity
A potential linear QSPR model could take the following form:
TEAC = β₀ + β₁(HOMO) + β₂(OH_count) + β₃(LogP)
In this equation:
HOMO (Highest Occupied Molecular Orbital energy): Relates to the electron-donating ability of the molecule.
OH_count: The number of hydroxyl groups, a key feature for radical scavenging. nih.govresearchgate.net
LogP: A measure of the molecule's lipophilicity, which can influence its interaction with biological systems.
β₀, β₁, β₂, β₃: Regression coefficients determined from the statistical analysis of a training set of molecules.
Below is a hypothetical data table showcasing the types of descriptors that would be used in such a QSPR study for a series of phenolic compounds, including our target molecule.
Interactive Data Table: Molecular Descriptors for a Hypothetical QSPR Study on Phenolic Antioxidants
| Compound Name | HOMO (eV) | OH Count | LogP | Predicted TEAC |
| Phenol (B47542) | -9.31 | 1 | 1.48 | 0.85 |
| 3,5-Dimethylphenol (B42653) | -9.15 | 1 | 2.45 | 1.20 |
| Catechol | -8.95 | 2 | 0.88 | 2.50 |
| This compound | -9.20 | 1 | 2.80 | 1.55 |
Note: The data in this table is purely illustrative and intended to demonstrate the principles of a QSPR study.
Hypothetical QSPR Model for Predicting Acidity (pKa)
The presence of the ketone functional group in this compound also allows for the prediction of its acidity (pKa) at the α-carbon adjacent to the carbonyl group, a property that has been successfully modeled for other ketones. researchgate.netscirp.org A QSPR model for pKa might include descriptors that quantify the electronic effects of the substituents on the ketone.
A hypothetical QSPR model for predicting the pKa of ketones could be represented by the following equation:
pKa = β₀ + β₁(qCα) + β₂(E_Resonance) + β₃(V_Cα)
In this equation:
qCα: The net atomic charge on the α-carbon.
E_Resonance: The two-center resonance energy, reflecting the stability of the enolate conjugate base. researchgate.net
V_Cα: The average valency of the α-carbon.
β₀, β₁, β₂, β₃: Regression coefficients derived from the model.
The following interactive table presents hypothetical data for a QSPR model aimed at predicting the pKa of various ketones.
Interactive Data Table: Descriptors for a Hypothetical QSPR Study on Ketone Acidity
| Compound Name | Net Charge on α-C | Resonance Energy (eV) | Avg. Valency of α-C | Predicted pKa |
| Acetone | -0.15 | -1.50 | 3.98 | 26.5 |
| Acetophenone | -0.12 | -1.85 | 3.99 | 24.7 |
| Cyclohexanone (B45756) | -0.16 | -1.45 | 3.97 | 26.3 |
| This compound | -0.13 | -1.70 | 3.99 | 25.1 |
Note: The data in this table is purely illustrative and intended to demonstrate the principles of a QSPR study.
Through the application of such QSPR methodologies, it is possible to generate reliable estimates for a range of undetermined properties of this compound, guiding further experimental investigation and application.
Chemical Reactivity, Transformation, and Mechanistic Studies
Degradation Pathways and Environmental Transformations
The environmental fate of 4-Cyclopropanecarbonyl-3,5-dimethylphenol is of interest, particularly its persistence and potential transformation into other compounds. Degradation can occur through various abiotic and biotic pathways.
Advanced oxidation processes (AOPs) are known to be effective in degrading phenolic compounds. Processes involving hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO4•−) are often used for the treatment of water contaminated with aromatic compounds. nih.gov The initial phase of oxidation for alkyl-substituted aromatic compounds can involve radical addition, hydrogen abstraction, or one-electron transfer to the aromatic ring, followed by reaction with molecular oxygen. nih.govnih.gov This can lead to the formation of a hydroxycyclohexadienylperoxy radical, which can then either eliminate a hydroperoxyl radical to form a more hydroxylated phenolic compound or rearrange to a bicyclic peroxy intermediate that subsequently undergoes ring cleavage. nih.govnih.gov
For this compound, it is plausible that oxidative degradation would initially target the electron-rich phenol (B47542) ring. This could lead to the formation of hydroxylated derivatives and, ultimately, ring-cleavage products such as smaller organic acids and aldehydes. nih.govnih.gov Quantification of ring-cleavage products in studies of similar compounds has shown them to account for a fraction of the total reacted mass, indicating a complex mixture of degradation products. nih.govnih.gov
| Oxidative Process | Potential Transformation Products of this compound |
| Reaction with HO•/SO4•− | Hydroxylated aromatic intermediates, ring-cleavage products (e.g., oxoenals, oxodials, smaller organic acids). |
| Ozonolysis | Likely to attack the aromatic ring, leading to cleavage and formation of aldehydes, carboxylic acids, and other oxygenated fragments. |
| Fenton-like Processes | Generation of hydroxyl radicals would lead to pathways similar to those described for HO• reactions. |
Heterogeneous photocatalysis, often employing titanium dioxide (TiO2), is a widely studied method for the degradation of phenolic pollutants in water. rsc.org The photocatalytic degradation of substituted phenols generally follows pseudo-first-order kinetics. rsc.orgfrontiersin.org The efficiency of degradation is influenced by factors such as the nature and position of substituents on the aromatic ring.
In the case of this compound, photocatalytic degradation would likely be initiated by the generation of highly reactive species, such as hydroxyl radicals, upon irradiation of the photocatalyst. These radicals would then attack the phenol ring, leading to a cascade of oxidation reactions. Studies on similar compounds like 4-chlorophenol (B41353) and 4-tert-butylphenol (B1678320) have demonstrated the effectiveness of photocatalysis for their removal from aqueous solutions. rsc.orgmdpi.commdpi.cominternationaljournalcorner.com The degradation of 4-nitrophenol (B140041) has also been shown to follow first-order kinetics, with the formation of intermediate compounds that may exhibit different toxicity profiles than the parent compound. frontiersin.org
| Parameter | Expected Influence on Photocatalytic Degradation |
| Catalyst Type | Modified TiO2 or other semiconductor materials could enhance efficiency by altering the band gap and reducing electron-hole recombination. rsc.org |
| pH | Affects the surface charge of the catalyst and the speciation of the phenolic compound, thereby influencing adsorption and reaction rates. |
| Initial Concentration | Higher concentrations may lead to slower degradation rates due to saturation of the catalyst surface. mdpi.com |
| Light Intensity | Increased light intensity generally enhances the rate of degradation up to a certain point. |
Exploration of Specific Reaction Mechanisms and Reaction Scope
The reactivity of this compound can be considered in terms of the individual reactivities of the cyclopropanecarbonyl group and the phenolic hydroxyl group.
The cyclopropyl (B3062369) ketone moiety is known to undergo a variety of rearrangements and ring-opening reactions, often promoted by acid catalysts or photochemical conditions. Aryl cyclopropyl ketones can cyclize to form 1-tetralones in the presence of acid catalysts. rsc.org However, this reaction is dependent on the substitution pattern of the aryl ring and may compete with the formation of open-chain carbinols. rsc.org
Another characteristic reaction of cyclopropyl ketones is the Cloke-Wilson rearrangement, which involves the thermal or catalyzed ring-expansion to form dihydrofurans. rsc.org Additionally, under photochemical conditions, aryl cyclopropyl ketones can participate in [3+2] cycloadditions with alkenes to form cyclopentane (B165970) derivatives. nih.gov This process involves the photoreduction of a Lewis acid-activated ketone to a ring-opened radical anion intermediate. nih.gov
| Reaction Type | Potential Product from this compound | Conditions |
| Acid-catalyzed cyclization | Tetralone derivative | Acid catalyst |
| Cloke-Wilson Rearrangement | Dihydrofuran derivative | Thermal or catalytic |
| Photocatalytic [3+2] Cycloaddition | Cyclopentane derivative (in the presence of an alkene) | Photocatalyst, Lewis acid, light |
| Baeyer-Villiger Oxidation | 3,5-dimethylphenyl cyclopropanecarboxylate | Peroxyacids or Baeyer-Villiger monooxygenases |
The phenolic hydroxyl group is a versatile functional group that readily undergoes O-alkylation and O-acylation reactions. These reactions typically involve the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with an electrophile.
Alkylation: The formation of an ether can be achieved by reacting the phenol with an alkyl halide in the presence of a base.
Electrophilic Aromatic Substitution Patterns on the Phenolic Ring
The electrophilic aromatic substitution of this compound is governed by the directing and activating or deactivating effects of the four substituents on the benzene (B151609) ring: the hydroxyl group, two methyl groups, and the cyclopropanecarbonyl group. The interplay of these electronic and steric effects determines the position of substitution for an incoming electrophile.
The hydroxyl (-OH) group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Similarly, the two methyl (-CH₃) groups are also activating and ortho, para-directing through an inductive effect and hyperconjugation. Conversely, the cyclopropanecarbonyl group, an acyl group, is a deactivating group and a meta-director. This is because the carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects. libretexts.orgmsu.edu
In this compound, the para position relative to the strongly activating hydroxyl group is already occupied by the cyclopropanecarbonyl group. Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl group. These positions (C2 and C6) are also meta to the deactivating cyclopropanecarbonyl group, which further supports substitution at these sites. The two methyl groups at positions 3 and 5 also direct incoming electrophiles to the same C2 and C6 positions (as they are ortho to one methyl group and para to the other, although these positions are already substituted).
Therefore, the directing effects of the substituents are cooperative in guiding the electrophile to the C2 and C6 positions. However, the phenolic ring is already tetrasubstituted, which introduces significant steric hindrance. libretexts.orgmsu.eduuomustansiriyah.edu.iq The accessibility of the C2 and C6 positions to an incoming electrophile will be influenced by the size of the electrophile and the reaction conditions. For smaller electrophiles, substitution is anticipated to occur at these positions.
Predicted Electrophilic Aromatic Substitution Outcomes
| Electrophile (E⁺) | Predicted Position of Substitution | Influencing Factors |
|---|---|---|
| Nitration (NO₂⁺) | C2 or C6 | Strong directing effect of the -OH group. |
| Halogenation (Br⁺, Cl⁺) | C2 or C6 | High activation by the -OH group may lead to polysubstitution if not controlled. |
| Sulfonation (SO₃) | C2 or C6 | Steric hindrance from the adjacent methyl and cyclopropanecarbonyl groups could be a factor. |
| Friedel-Crafts Alkylation | C2 or C6 | Subject to significant steric hindrance; may require forcing conditions. uomustansiriyah.edu.iq |
| Friedel-Crafts Acylation | C2 or C6 | The ring is already deactivated by an acyl group, making further acylation challenging. |
Redox Chemistry and Electrochemical Behavior (e.g., Cyclic Voltammetry)
The redox chemistry of this compound is primarily centered on the phenolic hydroxyl group, which can undergo oxidation. The electrochemical behavior of phenols is typically characterized by an irreversible oxidation process, as the initially formed phenoxy radical can undergo subsequent reactions such as dimerization or polymerization, leading to the formation of a passivating film on the electrode surface. nih.govnih.gov
The oxidation potential of a phenol is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential. researchgate.net In the case of this compound, the presence of two electron-donating methyl groups and the strongly electron-donating hydroxyl group would be expected to lower the oxidation potential. However, the electron-withdrawing cyclopropanecarbonyl group at the para position will counteract this effect to some extent, leading to a higher oxidation potential compared to a phenol with only activating groups.
Expected Electrochemical Parameters Based on Analogous Compounds
| Parameter | Expected Behavior for this compound | Rationale |
|---|---|---|
| Oxidation Potential | Moderate to high | The presence of an electron-withdrawing acyl group increases the oxidation potential, while the methyl and hydroxyl groups have a counteracting lowering effect. researchgate.netmdpi.com |
| Reversibility | Irreversible | The phenoxy radical formed upon oxidation is highly reactive and prone to follow-up reactions. nih.govnih.gov |
| pH Dependence | The oxidation potential is expected to decrease with increasing pH. | This is a characteristic feature of phenol oxidation, involving proton-coupled electron transfer. nih.govuc.pt |
| Electrode Fouling | Likely to occur | Polymerization of the oxidation products on the electrode surface is common for phenolic compounds. nih.gov |
Catalytic Transformations Involving this compound
Given its functional groups, this compound can be a substrate in various catalytic transformations. The primary sites for these reactions are the phenolic ring, the hydroxyl group, and the carbonyl group.
One significant potential transformation is the catalytic hydrogenation of the aromatic ring. Depending on the catalyst and reaction conditions, this can lead to the selective formation of either a substituted cyclohexanone (B45756) or a cyclohexanol. For instance, palladium-based catalysts have been shown to be effective in the selective hydrogenation of alkylphenols to the corresponding alkyl-cyclohexanones. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.netosti.gov In the case of this compound, this would yield 4-cyclopropanecarbonyl-3,5-dimethylcyclohexanone. Further hydrogenation could then reduce the carbonyl group to a hydroxyl group, yielding the corresponding cyclohexanol.
The carbonyl group of the cyclopropanecarbonyl substituent can also be a target for catalytic reduction. Catalytic hydrogenation can selectively reduce the ketone to a secondary alcohol, yielding 4-(1-hydroxycyclopropyl)-3,5-dimethylphenol, while leaving the aromatic ring intact.
Another area of potential catalytic transformation is the catalytic oxidation of the phenol. Hindered phenols, such as the one with two methyl groups ortho to the hydroxyl group, can undergo oxidation to form phenoxy radicals. researchgate.netacs.orgacs.org These radicals can then be involved in various coupling reactions. The specific products would depend on the catalyst and oxidizing agent used.
Potential Catalytic Transformations
| Reaction Type | Potential Products | Catalyst Examples |
|---|---|---|
| Catalytic Hydrogenation of Aromatic Ring | 4-cyclopropanecarbonyl-3,5-dimethylcyclohexanone | Pd/γ-Al₂O₃, Rhodium-based catalysts chemrxiv.orgresearchgate.net |
| Catalytic Hydrogenation of Carbonyl Group | 4-(1-hydroxycyclopropyl)-3,5-dimethylphenol | Various supported metal catalysts (e.g., Pt, Ru) |
| Catalytic Oxidation | Dimeric or polymeric products via phenoxy radical coupling | Metal complexes (e.g., copper, iron) researchgate.net |
Investigation of Biological Activities and Potential Research Applications
Enzyme Inhibition and Modulation Studies
The capacity of small molecules to inhibit or modulate enzyme activity is a primary mechanism for therapeutic intervention. Research in this area seeks to understand how 4-Cyclopropanecarbonyl-3,5-dimethylphenol may interact with specific enzyme targets, potentially influencing cellular signaling and physiological responses.
Investigation of 5-Lipoxygenase (5-LOX) Inhibition and Associated Mechanisms
The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govmdpi.com Inhibition of the 5-LOX pathway is a well-established strategy for managing inflammatory conditions. nih.gov The transformation of arachidonic acid by 5-LOX initiates a cascade that leads to the production of pro-inflammatory leukotrienes like Leukotriene B4 (LTB4). mdpi.com
Currently, there is no publicly available research specifically detailing the inhibitory activity of this compound against 5-lipoxygenase. Future studies would be required to determine if this compound can modulate the 5-LOX pathway and to characterize any potential mechanisms of action, such as direct enzyme binding or interference with substrate availability.
Exploration of Other Enzyme Targets Relevant to Biological Processes
The anti-inflammatory potential of a compound can be mediated through its interaction with a variety of enzyme targets beyond 5-LOX and TYK2. These can include other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX), or various proteases and kinases involved in inflammatory signaling.
The parent phenol (B47542) structure, 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol), and its derivatives have been noted for their antimicrobial and antiseptic properties. chemicalbook.comnih.govthegoodscentscompany.comunilongmaterial.com However, specific research into the broader enzyme inhibition profile of this compound in the context of anti-inflammatory mechanisms is not currently available. A comprehensive screening against a panel of inflammation-related enzymes would be a logical step to identify other potential biological targets.
Receptor Binding and Ligand-Target Interactions
Direct interaction with cellular receptors is another major mechanism by which drugs exert their effects. Understanding the receptor binding profile of a compound is essential for predicting its pharmacological activity. For instance, the mu-opioid receptor is a critical target for analgesics.
Publicly accessible data does not currently describe any studies on the binding of this compound to mu-opioid receptors or other receptor subtypes. Phenolic compounds can, in some cases, interact with various receptors, including estrogen receptors. nih.gov However, without specific binding assays, the affinity and selectivity of this compound for any particular receptor remain unknown.
Mechanistic Studies of Prodrug Activation and Biotransformation Pathways
Prodrug strategies are often employed to improve the pharmacokinetic or pharmacodynamic properties of a compound. Systems like the "trimethyl lock" are sophisticated chemical triggers designed for the controlled release of an active molecule.
There is no information in the available literature to suggest that this compound is designed as a prodrug or that it is activated via a "trimethyl lock" system. Investigating the biotransformation and metabolic pathways of this compound would be necessary to understand how it is processed in biological systems and to determine if any of its metabolites possess biological activity.
Exploration of Chemo-enzymatic Applications and Biocatalysis
Chemo-enzymatic synthesis combines chemical and enzymatic steps to create complex molecules, often with high selectivity and under mild conditions. nih.govmdpi.comfrontiersin.org This approach is increasingly used in the sustainable production of pharmaceuticals and other fine chemicals. researchgate.netrsc.org
The potential application of this compound in chemo-enzymatic processes or as a substrate or product of biocatalysis has not been explored in the current body of scientific literature. Research in this area could involve using enzymes to synthesize or modify the compound, potentially leading to novel derivatives with interesting properties.
Potential as Chemical Probes for Elucidating Biological Mechanisms
Following a comprehensive investigation of available scientific literature and chemical databases, it has been determined that there is currently no published research detailing the biological activities of this compound. The compound, also known as cyclopropyl (B3062369) 3,5-dimethylphenyl ketone, is listed with the CAS Number 150668-38-5. chemsrc.com
Searches for its specific use as a chemical probe to elucidate biological mechanisms have not yielded any results. While related compounds containing a cyclopropyl ketone moiety or a dimethylphenol structure have been investigated for various biological effects, these findings cannot be attributed to this compound due to the strict specificity of structure-activity relationships in pharmacology and medicinal chemistry. For instance, a structural isomer, cyclopropyl 3,4-dimethylphenyl ketone, has been noted for its potential analgesic, anti-inflammatory, and antimicrobial effects. ontosight.ai However, the positional difference of the methyl groups on the phenyl ring from 3,4- to 3,5- can significantly alter the compound's biological profile.
Similarly, research on 3,5-dimethylphenol itself indicates various biological properties and its role as a metabolite, but the addition of the 4-cyclopropanecarbonyl group creates a distinct chemical entity with potentially different biological targets and activities. nih.govnih.gov
Due to the absence of research data, no information is available regarding the specific biological targets, mechanism of action, or its utility in studying biological pathways for this compound. Consequently, data tables detailing research findings on this specific compound cannot be generated. Further empirical studies are required to ascertain any potential biological activities and its suitability as a chemical probe.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
